molecular formula C23H22N2O6 B12850906 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate

2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate

Cat. No.: B12850906
M. Wt: 422.4 g/mol
InChI Key: GSIQWBQBDVPVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate typically involves the reaction of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane (DCM), dimethylformamide (DMF)

    Conditions: Mild temperatures, neutral to slightly basic pH

Major Products Formed

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate involves the activation of carboxyl groups through the formation of an NHS ester. This activated ester can then react with nucleophiles, such as amines, to form stable amide bonds. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of the Fmoc group allows for selective deprotection and subsequent reactions, making it a versatile reagent in peptide synthesis and bioconjugation .

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22N2O6/c26-20-11-12-21(27)25(20)31-22(28)10-5-13-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,29)

InChI Key

GSIQWBQBDVPVPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.